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Compound of Interest

Compound Name: 1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of

difluoroiodobenzene, with the chemical formula C₆H₃F₂I. These compounds are of significant

interest in medicinal chemistry, materials science, and organic synthesis due to the unique

properties conferred by the presence of both fluorine and iodine substituents on the benzene

ring. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug

candidates, while the iodo group serves as a versatile handle for various cross-coupling

reactions, enabling the construction of complex molecular architectures.

IUPAC Nomenclature and Isomer Identification
The chemical formula C₆H₃F₂I corresponds to six constitutional isomers, distinguished by the

substitution pattern of the fluorine and iodine atoms on the benzene ring. The IUPAC names

and corresponding CAS numbers for these isomers are crucial for unambiguous identification

in research and procurement.

Below is a classification of the identified isomers of C₆H₃F₂I.
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1,3-difluoro-5-iodobenzene 1,4-difluoro-2-iodobenzene
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Figure 1: Isomer classification of C₆H₃F₂I.

Physicochemical Properties
The physical and chemical properties of the difluoroiodobenzene isomers are summarized in

the table below. These properties are essential for designing reaction conditions, purification

procedures, and for understanding the compounds' behavior in various chemical and biological

systems.
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IUPAC
Name

CAS
Number

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/mL)

Refractiv
e Index
(n₂₀/D)

1,2-

Difluoro-3-

iodobenze

ne

26735-53-

5
239.99 - - - -

1,2-

Difluoro-4-

iodobenze

ne

64248-58-

4
239.99 177-178 - 1.99 1.558

1,3-

Difluoro-2-

iodobenze

ne

13697-89-

7
239.99

186.1 (at

760

mmHg);

55-56 (at 8

Torr)[1]

24.5-

26.5[1]
2.001[1] 1.566[1]

1,3-

Difluoro-5-

iodobenze

ne

2265-91-0 239.99

173-174[2];

60 (at 17

mmHg)[3]

-
2.004[4];

1.99[3]

1.554[2];

1.55[3]

1,4-

Difluoro-2-

iodobenze

ne

2265-92-1 239.99 183[5] - - -

2,4-

Difluoro-1-

iodobenze

ne

2265-93-2 239.99
175-176[6]

[7]
-

2.006[6][7];

2.00[8]

1.557[6];

1.56[8]

Note: Some data points were unavailable from the searched sources.

Synthesis and Experimental Protocols
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Difluoroiodobenzene isomers are valuable building blocks in organic synthesis. Below are

examples of synthetic routes for two of the isomers.

Synthesis of 1,3-Difluoro-2-iodobenzene[2]
A common method for the synthesis of 1,3-difluoro-2-iodobenzene involves the ortho-lithiation

of 1,3-difluorobenzene followed by quenching with iodine.

Reaction Scheme:

1,3-Difluorobenzene → (n-BuLi, THF, -78 °C to RT) → Intermediate → (I₂, THF) → 1,3-Difluoro-

2-iodobenzene

Experimental Protocol:

To a solution of 1,3-difluorobenzene (10.00 g, 87 mmol) in anhydrous tetrahydrofuran (THF,

50 mL) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (n-BuLi, 2.5 M in

hexanes, 42 mL, 105 mmol) dropwise.

Maintain the reaction mixture at -78 °C for 10 minutes, then warm to room temperature for 5

minutes.

Cool the reaction mixture again and slowly add a solution of iodine (26.7 g, 105 mmol) in

THF (200 mL) dropwise.

Stir the resulting mixture at room temperature for 4 hours.

After the reaction is complete, quench the reaction by the slow addition of water.

Extract the product with dichloromethane.

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield 1,3-difluoro-2-iodobenzene.

Synthesis of 1,3-Difluoro-5-iodobenzene[3]
This isomer can be synthesized from 3,5-difluorophenylboronic acid via a copper-catalyzed

iodination.
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Reaction Scheme:

3,5-Difluorophenylboronic acid + I₂ → (Cu(NO₃)₂·3H₂O, CH₃CN) → 1,3-Difluoro-5-iodobenzene

Experimental Protocol:

In a 15 mL reaction tube, combine 3,5-difluorophenylboronic acid (1 mmol), iodine (I₂, 1

mmol), copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 0.05 mmol), and acetonitrile (0.8 mL).

Seal the reaction tube and stir the mixture for 6 hours under an inert atmosphere.

Upon completion, terminate the reaction by adding 10 mL of water.

Extract the mixture with dichloromethane (3 x 15 mL).

Combine the organic layers, dry, and concentrate to obtain 1,3-difluoro-5-iodobenzene.

Applications in Cross-Coupling Reactions
The iodo-substituent on the difluorobenzene ring makes these isomers excellent substrates for

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira

reactions. These reactions are fundamental in the synthesis of pharmaceuticals and functional

materials.

The following diagram illustrates a general workflow for the application of a

difluoroiodobenzene isomer in a Suzuki cross-coupling reaction.
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Figure 2: General workflow for a Suzuki cross-coupling reaction.

Toxicology and Pharmacology
Currently, there is a lack of specific toxicological data (e.g., LD₅₀) and detailed pharmacological

profiles for the individual isomers of difluoroiodobenzene in publicly available literature.

However, for halogenated aromatic compounds in general, toxicological properties can be

estimated using Quantitative Structure-Activity Relationship (QSAR) models.[9][10][11][12][13]

These models predict the biological activity of a chemical based on its molecular structure and

physicochemical properties.

For drug development professionals, it is crucial to consider that the introduction of fluorine

atoms can significantly alter the pharmacokinetic and toxicological properties of a molecule.
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While often leading to increased metabolic stability, it can also sometimes result in the

formation of toxic metabolites. Therefore, early-stage toxicological assessment is highly

recommended for any novel compound synthesized from these building blocks.

Conclusion
The isomers of difluoroiodobenzene (C₆H₃F₂I) are versatile and valuable reagents in modern

organic chemistry. Their unique combination of fluorine and iodine substituents provides a

powerful platform for the synthesis of complex molecules with potential applications in

pharmaceuticals and materials science. This guide has provided a summary of their

nomenclature, physicochemical properties, synthetic methodologies, and applications. While

specific toxicological data is limited, researchers should proceed with appropriate caution and

consider early-stage safety assessments in their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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